molecular formula C20H16N2O3S3 B2615506 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 922458-36-4

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2615506
CAS RN: 922458-36-4
M. Wt: 428.54
InChI Key: NSMMFURUZBXPOM-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. BPTES specifically targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide has been extensively studied for its potential in cancer therapy. Glutaminase is an enzyme that is upregulated in many cancer cells, and its inhibition by N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide can lead to a decrease in cancer cell proliferation and survival. N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide has been shown to be effective in a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. In addition to its potential in cancer therapy, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide has also been studied for its role in regulating immune responses and inflammation.

Mechanism of Action

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide specifically targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, and its metabolism by glutaminase provides the cells with energy and building blocks for cell growth. N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide inhibits glutaminase by binding to a specific site on the enzyme, leading to a decrease in glutamine metabolism and a subsequent decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of glutaminase, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells, decrease the levels of intracellular glutathione, and alter the expression of genes involved in cancer cell metabolism. N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide has also been shown to have anti-inflammatory effects and to regulate immune responses.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide is its specificity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the low yield of the synthesis process and the limited solubility of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide can be limitations for lab experiments.

Future Directions

There are several future directions for research on N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide. One area of focus is the development of more efficient synthesis methods for N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide. Additionally, the combination of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide with other cancer therapies is an area of interest, as it may lead to increased efficacy and decreased toxicity. Finally, the role of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide in regulating immune responses and inflammation is an area of research that requires further investigation.

Synthesis Methods

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide involves a multi-step process that includes the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 2-aminobenzenesulfonamide. The final product is obtained through a coupling reaction with 2-(benzo[d]thiazol-2-yl)acetic acid. The overall yield of the synthesis process is approximately 20%.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S3/c1-2-28(24,25)14-9-7-13(8-10-14)18(23)22-19-15(11-12-26-19)20-21-16-5-3-4-6-17(16)27-20/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMMFURUZBXPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide

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